molecular formula C11H18O4 B8231388 1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid

1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid

Cat. No.: B8231388
M. Wt: 214.26 g/mol
InChI Key: VISOAGIKGHHHRW-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4 It is characterized by a cyclopentane ring substituted with an ethoxy-oxopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tert-butanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions include:

    Oxidation: Cyclopentanone derivatives

    Reduction: Cyclopentanol derivatives

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

1-(3-Ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with enzymes

    Medicine: Investigated for its potential therapeutic properties and drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-cyclopentanecarboxylic acid
  • Ethyl 2-oxocyclopentanecarboxylate
  • Methyl 2-oxocyclopentanecarboxylate

Uniqueness

1-(3-Ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-15-9(12)5-8-11(10(13)14)6-3-4-7-11/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISOAGIKGHHHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone (see Preparation 4) (40 g, 0.16 mol) in tert-butanol (85 ml) was added, dropwise, a 30% aqueous solution of hydrogen peroxide (21.7 ml, 0.19 mol) and concentrated sulfuric acid (0.25 ml, 98% w/w) at room temperature. The mixture was further stirred for 24 hours, partitioned between dichloromethane (100 ml) and distilled water (100 ml) and the layers separated. The dichloromethane layer was washed with 5% aqueous sodium sulphite solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give a yellow oil, (34.35 g). Purification of this material by chromatography on silica by eluting with ethyl acetate/hexane (1:2 changing to 1:1), followed by neat ethyl acetate in the latter stages, gave, after combination and evaporation of appropriate fractions, the title compound as a yellow oil, (22.96 g, 67%). RF. 0.28 (silica, ethyl acetate/hexane, 1:1). 1H-NMR (300 MHz, CDCl3): =1.31 (t, 3H), 1.47-1.62 (m, 2H), 1.62-1.82 (m, 4H), 1.92-2.08 (m, 2H), 2.10-2.27 (m, 2H), 2.32-2.46 (m, 2H), 4.19 (q, 2H) ppm. 13C-NMR (75.5 MHz, CDCl3) 14.26, 25.15, 31.21, 33.56, 36.15, 53.21, 60.49, 173.38, 183.52 ppm.
Name
2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four

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